molecular formula C21H16FN5O4 B2448355 methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021020-54-1

methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2448355
CAS No.: 1021020-54-1
M. Wt: 421.388
InChI Key: QEWMSIASCTVWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C21H16FN5O4 and its molecular weight is 421.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-31-21(30)15-4-2-3-5-16(15)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-6-8-14(22)9-7-13/h2-10,12H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWMSIASCTVWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate (CAS No. 1021020-54-1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H16FN5O4
  • Molecular Weight : 421.4 g/mol
  • Structure : The compound features a pyrazolo-triazine core with an acetylamino group and a benzoate moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazolo-triazine core followed by the introduction of the acetylamino and benzoate groups.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)0.1
Compound BHepG2 (Liver Cancer)0.06
Compound CHT29 (Colon Cancer)0.15

These results suggest that this compound may possess similar or enhanced anticancer activity due to its unique structural features.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazolo derivatives are known for their effectiveness against various bacterial and fungal strains. For example:

MicroorganismActivityReference
E. coliInhibition (Good)
S. aureusModerate Inhibition
A. nigerGood Activity

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in DNA synthesis and repair.
  • Receptor Interaction : They may interact with specific receptors that modulate cell signaling pathways related to proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study involving pyrazolo derivatives showed significant tumor reduction in animal models when administered at optimal doses.
  • Another case highlighted the use of these compounds in combination therapies to enhance the effectiveness against resistant strains of bacteria.

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of the pyrazolo-triazinone ring and acetyl linkage. The 4-fluorophenyl group shows a distinct 19F^{19}F-NMR signal at δ -115 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 449.0982) .
  • X-ray crystallography : Resolves spatial arrangement of the fused heterocyclic system (if crystalline) .
  • DFT calculations : Predict vibrational frequencies and electronic properties for comparison with experimental IR data .

How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?

Advanced Research Question

  • Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to kinases or proteases. IC50_{50} values are determined via dose-response curves .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or PARP, guided by the fluorophenyl group’s hydrophobic interactions .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, with cisplatin as a positive control .

What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?

Advanced Research Question
A comparison of analogs from literature reveals:

Compound ModificationsBiological ActivityKey FindingsSource
Replacement of 4-fluorophenyl with naphthylAntitumor (IC50_{50} = 2.1 μM)Enhanced lipophilicity improves membrane permeability
Substitution of methyl benzoate with ethyl esterReduced kinase inhibitionSteric bulk decreases target affinity
Addition of methoxy group to triazinone coreAntifungal activityPolar groups enhance solubility and bioavailability

How can computational modeling guide the design of derivatives with improved target selectivity?

Advanced Research Question

  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency against specific enzymes .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to identify stable binding conformations .
  • ADMET prediction : SwissADME or pkCSM forecasts metabolic stability, highlighting susceptibility to esterase hydrolysis .

What strategies mitigate degradation of this compound under physiological conditions?

Advanced Research Question

  • pH stability : Buffer solutions (pH 4–7.4) reveal rapid ester hydrolysis at pH > 8. Use prodrug strategies (e.g., tert-butyl esters) to enhance stability .
  • Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax_{\text{max}} = 310 nm) .
  • Lyophilization : Improves shelf life by reducing hydrolytic degradation in aqueous media .

How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Metabolic differences : Use LC-MS/MS to identify metabolites in plasma (e.g., de-esterified forms) .
  • Solubility limitations : Nanoformulation with PEG-PLGA improves bioavailability in rodent models .
  • Off-target effects : Chemoproteomics (e.g., thermal shift assays) identifies unintended protein interactions .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Advanced Research Question

  • HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) resolve diastereomers .
  • Microwave-assisted crystallization : Enhances crystal purity by accelerating nucleation .
  • Centrifugal partition chromatography : Separates polar byproducts without silica gel adsorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.